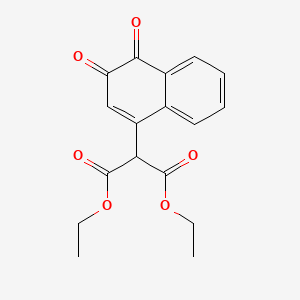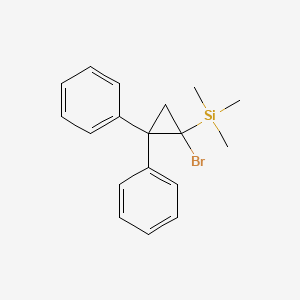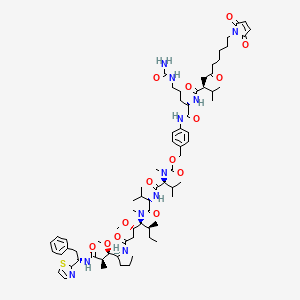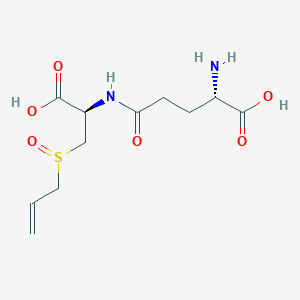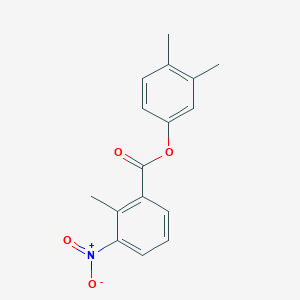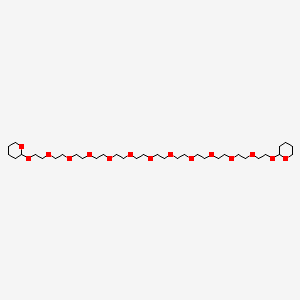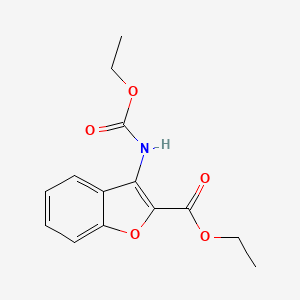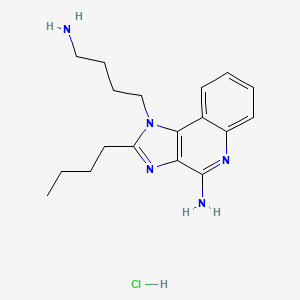![molecular formula C34H67NO5 B11937836 (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide is a complex organic compound characterized by its unique deuterium labeling. This compound is a derivative of ceramide, a class of lipid molecules known for their role in cellular signaling and structural integrity of cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process often starts with the preparation of deuterated fatty acids, followed by their coupling with sphingosine derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of deuterated precursors and optimizing reaction conditions for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce fully saturated derivatives .
Aplicaciones Científicas De Investigación
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of deuterated lipids and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane structure.
Medicine: Explored for potential therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence cellular signaling pathways related to apoptosis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-[(2S,3R,4E,6R)-1,3,6-trihydroxy-4-octadecen-2-yl]hexadecanamide: A similar compound with a non-deuterated structure, used for comparison in studies of deuterium effects.
N-[(2S,3R,4E)-1,3-Dihydroxy-4-heptadecen-2-yl]hexadecanamide: Another related compound with different functional groups, used to study structure-activity relationships.
Uniqueness
The uniqueness of (2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and unique spectroscopic properties .
Propiedades
Fórmula molecular |
C34H67NO5 |
|---|---|
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H67NO5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-33(39)34(40)35-31(29-36)32(38)28-27-30(37)25-23-21-19-17-14-12-10-8-6-4-2/h27-28,30-33,36-39H,3-26,29H2,1-2H3,(H,35,40)/b28-27+/t30-,31+,32-,33+/m1/s1/i1D3,3D2,5D2,7D2 |
Clave InChI |
FDCYWFADVRIZMH-OYEKWZFKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



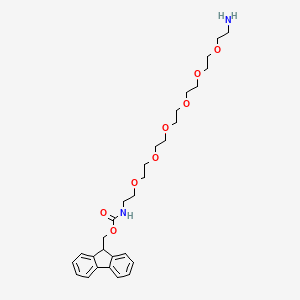
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)
